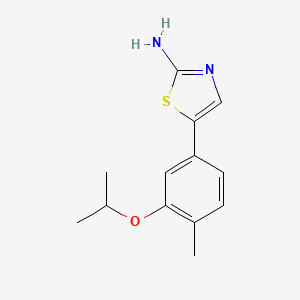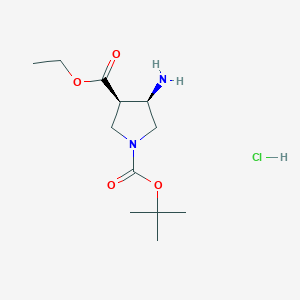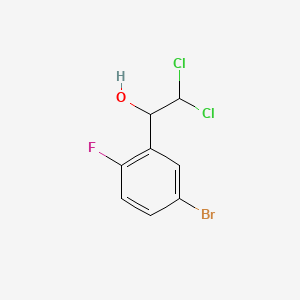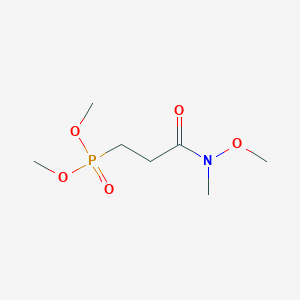
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide is a chemical compound with the molecular formula C32H26BrOP. It is a phosphonium salt that features a triphenylphosphonium cation and a bromide anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 2-oxo-1,2-diphenylethyl bromide. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps are also scaled up, often involving large-scale crystallization or distillation techniques.
化学反応の分析
Types of Reactions
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ylides and as a phase-transfer catalyst.
Biology: Employed in the study of cellular processes and as a probe for mitochondrial function.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide involves its ability to form stable ylides, which are useful intermediates in organic synthesis. The compound can interact with various molecular targets, including enzymes and cellular membranes, influencing biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
- Phosphonium, (2-oxo-2-phenylethyl)triphenyl-, bromide
- Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, chloride
Comparison
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in organic synthesis and research.
特性
CAS番号 |
1530-47-8 |
|---|---|
分子式 |
C32H26BrOP |
分子量 |
537.4 g/mol |
IUPAC名 |
(2-oxo-1,2-diphenylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C32H26OP.BrH/c33-31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,32H;1H/q+1;/p-1 |
InChIキー |
UFDGFSKLZIRPOV-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


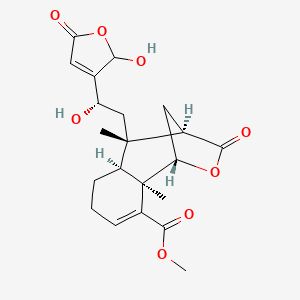
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
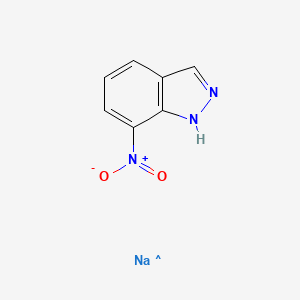
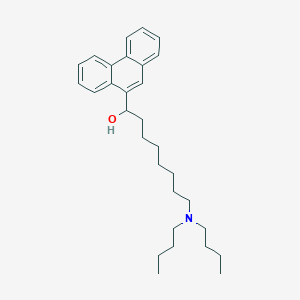
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
